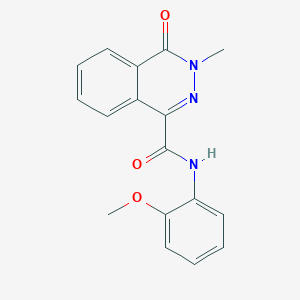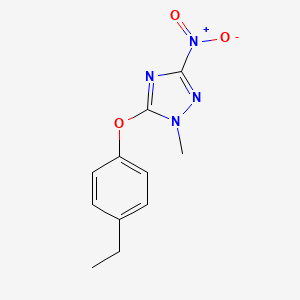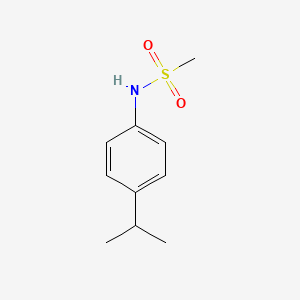![molecular formula C15H11Cl2NO4 B5710342 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B5710342.png)
4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields such as medicine, agriculture, and industry. This compound is also known as DCPPA and is a derivative of the well-known herbicide, 2,4-dichlorophenoxyacetic acid (2,4-D).
作用機序
The mechanism of action of DCPPA involves the inhibition of protein phosphatase 2A (PP2A), which is a key regulator of cellular signaling pathways. PP2A is involved in the regulation of various cellular processes such as cell cycle progression, apoptosis, and DNA damage response. The inhibition of PP2A by DCPPA leads to the activation of various signaling pathways, which can lead to the induction of apoptosis in cancer cells and the inhibition of beta-amyloid peptide aggregation in Alzheimer's disease.
Biochemical and Physiological Effects:
DCPPA has been shown to have various biochemical and physiological effects. Studies have shown that DCPPA can induce apoptosis in cancer cells by activating the caspase-dependent pathway. DCPPA has also been shown to inhibit the aggregation of beta-amyloid peptides by interacting with the hydrophobic residues of the peptide. In addition, DCPPA has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
実験室実験の利点と制限
DCPPA has several advantages for lab experiments. It is a stable compound and can be easily synthesized in the lab. DCPPA has also been shown to have low toxicity, which makes it suitable for in vitro and in vivo experiments. However, one of the major limitations of DCPPA is its poor solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of DCPPA. One of the major directions is the development of DCPPA-based drugs for the treatment of cancer and Alzheimer's disease. Another direction is the study of the interaction of DCPPA with other proteins and signaling pathways, which can lead to the discovery of new therapeutic targets. Additionally, the study of the pharmacokinetics and pharmacodynamics of DCPPA can provide valuable information for the development of DCPPA-based drugs.
合成法
The synthesis of 4-{[(3,5-dichloro-4-hydroxyphenyl)amino]carbonyl}phenyl acetate involves the reaction of 2,4-dichlorophenoxyacetic acid with 3,5-dichloro-4-hydroxyaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). This reaction leads to the formation of DCPPA, which can be further purified using column chromatography.
科学的研究の応用
DCPPA has been extensively studied for its potential use in various scientific research fields. One of the major applications of DCPPA is in the field of cancer research. Studies have shown that DCPPA has anti-cancer properties and can inhibit the growth of cancer cells by inducing apoptosis. DCPPA has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are known to be involved in the pathogenesis of Alzheimer's disease.
特性
IUPAC Name |
[4-[(3,5-dichloro-4-hydroxyphenyl)carbamoyl]phenyl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2NO4/c1-8(19)22-11-4-2-9(3-5-11)15(21)18-10-6-12(16)14(20)13(17)7-10/h2-7,20H,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIIQXZSSOULLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,5-Dichloro-4-hydroxyphenyl)carbamoyl]phenyl acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(1-benzyl-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5710276.png)
![ethyl 1-[3-(2-methoxyphenyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5710287.png)

![5-(2-{[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-1H-1,2,3-triazol-4-yl]carbonyl}carbonohydrazonoyl)-2-thiophenecarboxylic acid](/img/structure/B5710294.png)

![N-(2,4-difluorophenyl)-2-[4-(2-methylbenzyl)-1-piperazinyl]acetamide](/img/structure/B5710333.png)
![[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5710339.png)





![4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-isobutylbenzamide](/img/structure/B5710384.png)
![2-(4-{[5-(2-nitrophenyl)-2-furyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5710385.png)